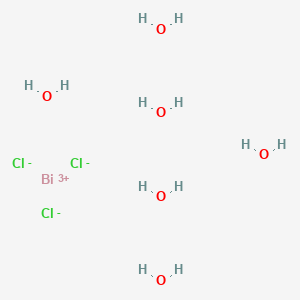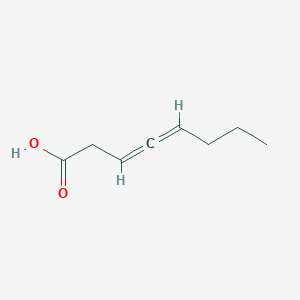
Octa-3,4-dienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octa-3,4-dienoic acid is an organic compound belonging to the class of medium-chain fatty acids It is characterized by the presence of a conjugated diene system within its molecular structure, specifically at the 3rd and 4th carbon positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of octa-3,4-dienoic acid can be achieved through several methods. One common approach involves the palladium-catalyzed aerobic dehydrogenation of unsaturated acids and amides. This method utilizes palladium (II) as a catalyst and oxygen as the oxidant, resulting in the formation of conjugated dienoic acids . Another method involves the photocatalytic synthesis of ester derivatives, which can be subsequently hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. The use of palladium catalysts in continuous flow reactors allows for efficient and scalable production. Additionally, advancements in photocatalytic methods have enabled the development of environmentally friendly and cost-effective production techniques.
化学反应分析
Types of Reactions: Octa-3,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated products.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products Formed:
Epoxides and Hydroxylated Derivatives: Formed through oxidation reactions.
Saturated and Partially Saturated Products: Resulting from reduction reactions.
Functionalized Derivatives: Obtained through substitution reactions.
科学研究应用
Octa-3,4-dienoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
作用机制
The mechanism of action of octa-3,4-dienoic acid involves its interaction with specific molecular targets and pathways. The conjugated diene system allows for electron delocalization, which can facilitate interactions with enzymes and receptors. These interactions can modulate various biological processes, including signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Octa-2,4-dienoic acid: Another medium-chain fatty acid with a conjugated diene system at the 2nd and 4th carbon positions.
Linoleic acid: An essential fatty acid with a conjugated diene system at the 9th and 12th carbon positions.
Octadecadienoic acid: A long-chain fatty acid with multiple conjugated diene systems.
Uniqueness: Octa-3,4-dienoic acid is unique due to its specific conjugated diene system at the 3rd and 4th carbon positions, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4,6H,2-3,7H2,1H3,(H,9,10) |
InChI 键 |
SOHYPHJUGUUCJZ-UHFFFAOYSA-N |
规范 SMILES |
CCCC=C=CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis(benzo[b]thiophen-2-yl)dimethylsilane](/img/structure/B15199092.png)
![Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate](/img/structure/B15199095.png)
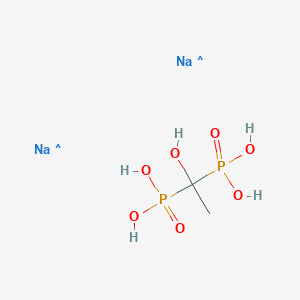
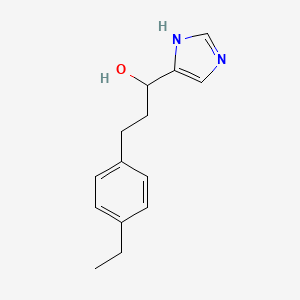
![tert-butyl N-[6-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B15199123.png)
![Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate](/img/structure/B15199131.png)

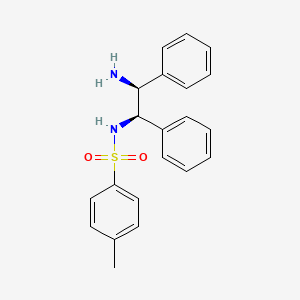
![Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15199146.png)
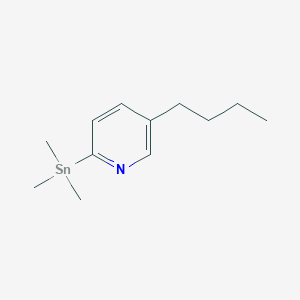
![Benzo[b]thiophene-5-carbaldehyde oxime](/img/structure/B15199156.png)


